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Compound of Interest

Compound Name: 4-(Bromomethyl)tetrahydropyran

Cat. No.: B1272162

An In-depth Technical Guide on the Spectral Data of (Tetrahydropyran-4-yl)methyl bromide

Compound: (Tetrahydropyran-4-yl)methyl bromide CAS Number: 125552-89-8[1][2] Molecular
Formula: CeH11BrO[1] Molecular Weight: 179.05 g/mol [1] Synonyms: 4-
(Bromomethyl)tetrahydro-2H-pyran, 4-(Bromomethyl)oxane[3][4]

This document provides a comprehensive overview of the spectral data for (Tetrahydropyran-4-
yl)methyl bromide, intended for researchers, scientists, and professionals in drug development.
The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) data, alongside the experimental protocols for their acquisition.

Spectral Data Summary

The following sections present the available and predicted spectral data for (Tetrahydropyran-
4-yl)methyl bromide. Quantitative data is summarized in tables for clarity and ease of
comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework
of a molecule.

IH NMR Spectrum (Experimental Data)
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The proton NMR spectrum provides information on the number of different types of protons and
their connectivity. The following data is based on the experimental spectrum for 4-
(Bromomethyl)tetrahydropyran[5].

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.95 t 2H -O-CH2- (axial, C2/C6)
~3.40 d 2H -CHz2-Br
-O-CHz2- (equatorial,
~3.35 td 2H
C2/C6)
~1.90 m 1H -CH- (C4)
-CH:- (equatorial,
~1.65 m 2H
C3/C5)
~1.30 qd 2H -CH2- (axial, C3/C5)

13C NMR Spectrum (Predicted Data)

Due to the unavailability of a direct experimental 133C NMR spectrum, the following chemical
shifts are predicted based on the known spectrum of 4-methyltetrahydropyran and the
expected deshielding effects of the bromine atom.
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Chemical Shift (6) ppm Carbon Assignment Rationale for Prediction
Typical for carbons adjacent to
~67.5 C2,C6 the ether oxygen in a
tetrahydropyran ring.
The bromine atom causes a
~38.0 -CH2-Br significant downfield shift for
the attached carbon.
The methine carbon at the
~36.5 C4 _ o
point of substitution.
Carbons beta to the ether
~32.0 C3,C5

oxygen.

Infrared (IR) Spectroscopy (Predicted Data)

Infrared spectroscopy is used to identify the functional groups present in a molecule. The

following table outlines the predicted characteristic absorption bands for (Tetrahydropyran-4-

yl)methyl bromide.

Wavenumber (cm~?) Vibration Type Functional Group
2950 - 2850 C-H stretch Alkane (-CHz, -CH)
1470 - 1440 C-H bend Alkane (-CH2)

1150 - 1050 C-O-C stretch Ether

650 - 550 C-Br stretch Alkyl Bromide

Mass Spectrometry (MS) (Predicted Data)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. A key feature for (Tetrahydropyran-4-yl)methyl bromide is the presence of

bromine, which has two major isotopes, 7°Br and 8!Br, in an approximate 1:1 ratio. This results

in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak.
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m/z Ratio lon Description

Molecular ion (M*) and M+2
178/180 [CeH11BroJ* peaks, showing the bromine
isotope pattern.

Loss of the bromine radical

99 [CeH110]*
(*Br).
Fragmentation of the ring, a
81 [CsHeO]* common pathway for cyclic
ethers|[6].
79/81 [Br]* Bromine cation.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for a liquid sample
such as (Tetrahydropyran-4-yl)methyl bromide.

NMR Spectroscopy Protocol

e Sample Preparation:

o

Accurately weigh 5-25 mg of (Tetrahydropyran-4-yl)methyl bromide into a clean, dry vial.

o Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs). Ensure the
solvent is deuterated to avoid large solvent signals in the *H NMR spectrum([7].

o Mix until the sample is fully dissolved, resulting in a homogeneous solution.

o Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean 5
mm NMR tube to remove any particulate matter[1]. The final solution height should be

approximately 4-5 cm.
e Instrument Setup:

o Insert the NMR tube into the spectrometer's spinner turbine.
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[e]

Place the sample into the NMR magnet.

o

Lock the spectrometer onto the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal homogeneity and resolution.

[¢]

Tune and match the probe for the appropriate nucleus (*H or 13C)|[8].

o Data Acquisition:

o For 'H NMR: Acquire the spectrum using a standard pulse-acquire sequence. A sufficient
number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

o For 3C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify
the spectrum to singlets for each unique carbon. Due to the low natural abundance of 13C,
a larger number of scans (e.g., 128 or more) and a longer acquisition time are typically
required[4].

» Data Processing:

[¢]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[¢]

Phase the resulting spectrum correctly.

[e]

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCIs at
7.26 ppm for *H and 77.16 ppm for 13C).

[e]

Integrate the peaks in the *H NMR spectrum to determine proton ratios.

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

e Sample Preparation:

o Ensure the ATR crystal (e.g., ZnSe or diamond) is clean. Record a background spectrum
of the clean, empty crystal.
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o Place a single drop of liquid (Tetrahydropyran-4-yl)methyl bromide directly onto the center
of the ATR crystal, ensuring it completely covers the crystal surface.

o Data Acquisition:

o Lower the ATR press anvil to apply firm and consistent pressure to the sample, ensuring
good contact with the crystal[9].

o Acquire the sample spectrum. A typical scan range is 4000 cm~* to 400 cm~1. Co-add
multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Perform baseline correction if necessary.

o Use the software's peak-picking tool to identify the wavenumbers of significant absorption
bands.

Mass Spectrometry Protocol (GC-MS with Electron
lonization)

e Sample Preparation:

o Prepare a dilute solution of (Tetrahydropyran-4-yl)methyl bromide (e.g., ~1 mg/mL) in a
volatile organic solvent such as dichloromethane or ethyl acetate.

 Instrumentation and Data Acquisition:
o Gas Chromatograph (GC):
= |nject a small volume (e.g., 1 yL) of the prepared solution into the GC injection port.

» The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary
column, which separates the components of the sample based on their boiling points
and interactions with the column'’s stationary phase.
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o Mass Spectrometer (MS):

As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer.

» |onization: The molecules are bombarded with a high-energy electron beam (typically
70 eV), causing the removal of an electron to form a positively charged molecular ion
(radical cation)[10]. This high energy often causes the molecular ion to fragment.

» Mass Analyzer: The positively charged ions (the molecular ion and its fragments) are
accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on
their mass-to-charge (m/z) ratio[3].

» Detector: The separated ions are detected, and their abundance is recorded.
» Data Processing:
o The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

o Identify the molecular ion peak (M*) and the characteristic M+2 peak to confirm the
molecular weight and the presence of bromine.

o Analyze the fragmentation pattern to gain structural information.

Visualizations

The following diagrams illustrate the logical workflows and relationships in the spectroscopic
analysis of (Tetrahydropyran-4-yl)methyl bromide.
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Workflow for Spectroscopic Structure Elucidation
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Fig 1. General experimental workflow for spectral analysis.
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Correlation of Spectroscopic Techniques
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Fig 2. Interrelation of data from different spectroscopic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(Tetrahydropyran-4-yl)methyl bromide spectral data
(NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1272162#tetrahydropyran-4-yl-methyl-bromide-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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